Sodium 5-sulfosalicylate
CAS No.:
Cat. No.: VC17578677
Molecular Formula: C7H5NaO6S
Molecular Weight: 240.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5NaO6S |
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Molecular Weight | 240.17 g/mol |
IUPAC Name | sodium;2-hydroxy-5-sulfobenzoate |
Standard InChI | InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Standard InChI Key | RILRIYCWJQJNTJ-UHFFFAOYSA-M |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Synthesis of Sodium 5-Sulfosalicylate
Molecular Composition and Nomenclature
Sodium 5-sulfosalicylate (systematic name: sodium 2-hydroxy-5-sulfobenzoate) has the molecular formula Na[(H₂Ssal)(H₂O)₂], where H₃Ssal denotes 5-sulfosalicylic acid. The anion consists of a benzene ring substituted with a hydroxyl (-OH) group at the 2-position, a sulfonate (-SO₃⁻) group at the 5-position, and a carboxylate (-COO⁻) group at the 1-position . This trifunctional ligand exhibits pH-dependent deprotonation, with the sulfonic acid group fully ionized across a broad pH range.
Synthetic Pathways
The synthesis of sodium 5-sulfosalicylate dihydrate involves the neutralization of 5-sulfosalicylic acid with sodium hydroxide in aqueous media. Marzotto et al. (2001) detailed the crystallization of the compound from water, yielding a dihydrate form stabilized by hydrogen bonds between water molecules and the sulfonate/carboxylate oxygens . Industrial-scale production typically employs stoichiometric reactions under controlled pH (4.5–7.0) to ensure selective deprotonation of the sulfonic acid group while retaining the phenolic proton .
Reaction Scheme
The product is isolated as colorless crystals via slow evaporation, with yields exceeding 85% under optimized conditions .
Structural Elucidation and Bonding Characteristics
Crystallographic Analysis
X-ray diffraction studies of sodium 5-sulfosalicylate dihydrate (1) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.956 Å, b = 12.873 Å, c = 13.101 Å, and β = 102.98° . The sulfonate group exhibits nearly ideal trigonal-planar geometry, with S–O bond lengths averaging 1.454 Å (Table 1) .
Table 1: Selected Bond Lengths and Angles in Sodium 5-Sulfosalicylate Dihydrate
Parameter | Value (Å or °) |
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S(1)–O(1) (sulfonate) | 1.456(3) |
S(1)–O(2) (sulfonate) | 1.455(3) |
S(1)–O(3) (sulfonate) | 1.450(3) |
C(7)–O(4) (carboxylate) | 1.321(5) |
C(7)–O(5) (carboxylate) | 1.223(5) |
Na–O(water) | 2.393–2.573 |
O(2)–S(1)–O(3) angle | 110.98(17) |
The sodium ion adopts a distorted octahedral geometry, coordinated by two water molecules, two sulfonate oxygens, and two carboxylate oxygens from adjacent anions . This arrangement facilitates a three-dimensional network via Na···O interactions (2.393–2.573 Å) and hydrogen bonds between water and phenolic oxygen (O(6)–H···O(4), 2.712 Å) .
Ligand-Metal Coordination Modes
In its deprotonated form (Ssal³⁻), sodium 5-sulfosalicylate acts as a polydentate ligand. Reaction with Cu(II) sulfate in water yields the green complex Na[(H₂O)₃(Ssal)Cu(II)]·0.5H₂O (2), where Ssal³⁻ coordinates Cu(II) in a syn–syn bidentate mode via the phenolic (O(6)) and carboxylate (O(4)) oxygens . The Cu–O bond lengths (1.885–1.909 Å) indicate strong covalent interactions, while axial water molecules (Cu–O = 2.518–2.912 Å) complete a distorted octahedral geometry .
Coordination-Induced Structural Changes
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Shortening of the phenolic C(4)–O(6) bond from 1.348 Å (free ligand) to 1.306 Å (Cu complex) .
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Equalization of carboxylate C–O bonds (1.258–1.264 Å vs. 1.223–1.321 Å in the free ligand) .
Reactivity and Functional Applications
Metal Complexation and Catalytic Activity
Sodium 5-sulfosalicylate forms stable complexes with transition metals, including Cu(II), Fe(III), and Al(III), which are exploited in industrial catalysis and wastewater treatment . The Cu(II) complex exhibits notable stability at pH 4.5–7.0, making it suitable for redox catalysis in aqueous environments .
Analytical Chemistry Applications
Immunoassay Cross-Reactivity Data
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TDx and RIA assays: ~100% cross-reactivity with DIG deglycosylation products.
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ACS DIG assay: ~50% cross-reactivity due to epitope specificity.
Limitations and Methodological Considerations
The propensity of 5-sulfosalicylate derivatives to undergo pH-dependent hydrolysis or redox reactions requires careful control of reaction conditions. For instance, prolonged exposure of Cu(II) complexes to aqueous media leads to ligand dissociation and precipitation of copper oxides .
Industrial and Pharmacological Relevance
Metal Ion Sequestration
In industrial cooling systems, sodium 5-sulfosalicylate prevents scale formation by chelating Ca²⁺ and Mg²⁺ ions. Its sulfonate group enhances water solubility, allowing effective use at low concentrations (0.1–1.0 mM) .
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